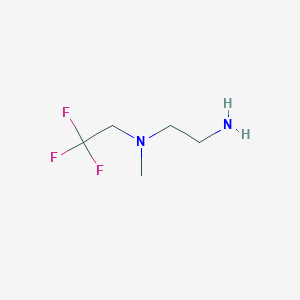

(2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine

CAS No.: 1097796-53-6

Cat. No.: VC3346454

Molecular Formula: C5H11F3N2

Molecular Weight: 156.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1097796-53-6 |

|---|---|

| Molecular Formula | C5H11F3N2 |

| Molecular Weight | 156.15 g/mol |

| IUPAC Name | N'-methyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine |

| Standard InChI | InChI=1S/C5H11F3N2/c1-10(3-2-9)4-5(6,7)8/h2-4,9H2,1H3 |

| Standard InChI Key | WAHLRBYXWZUOOP-UHFFFAOYSA-N |

| SMILES | CN(CCN)CC(F)(F)F |

| Canonical SMILES | CN(CCN)CC(F)(F)F |

Introduction

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C5H11F3N2 | Contains carbon, hydrogen, fluorine, and nitrogen |

| Molecular Weight | 156.15 g/mol | Calculated based on atomic weights |

| CAS Number | 1097796-53-6 | Unique identifier in chemical databases |

| Physical State | Not specified in available data | Likely liquid at room temperature based on similar compounds |

| Solubility | Not specified in available data | Expected to be soluble in polar organic solvents due to amine groups |

| Lipophilicity | Enhanced | Due to presence of trifluoroethyl group |

The trifluoroethyl group significantly influences the physical properties of this compound. Fluorinated compounds typically exhibit increased lipophilicity and decreased hydrogen bonding capabilities compared to their non-fluorinated counterparts. These characteristics often result in enhanced membrane permeability, which is particularly valuable for biological applications and studies involving cellular interactions.

Chemical Reactivity

Key Functional Groups

(2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine contains several functional groups that define its chemical reactivity profile:

The combination of these functional groups provides (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine with a diverse range of potential chemical behaviors, making it versatile for various applications in organic synthesis and biological research.

Reaction Mechanisms

The reaction mechanisms involving (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine are influenced by its unique structural features. This compound can participate in various chemical reactions typical for amines, including nucleophilic substitution and alkylation reactions.

In nucleophilic substitution reactions, both the primary and tertiary amine nitrogen atoms can act as nucleophiles, attacking electrophilic centers in other molecules. The primary amine group (-NH2) typically demonstrates greater nucleophilicity than the tertiary amine due to reduced steric hindrance and the electron-withdrawing effect of the trifluoroethyl group on the tertiary nitrogen.

The trifluoroethyl group contributes significantly to the compound's reactivity through electronic effects. The electron-withdrawing nature of the fluorine atoms reduces electron density at the tertiary nitrogen, potentially decreasing its basicity and nucleophilicity compared to non-fluorinated analogs. This electronic effect creates a unique reactivity profile that distinguishes (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine from similar compounds lacking the trifluoroethyl moiety.

Common Reactions

Based on its structure and functional groups, (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine can participate in numerous chemical reactions:

-

Nucleophilic Substitution: Both amine groups can act as nucleophiles in reactions with alkyl halides or other electrophiles, with the primary amine typically showing greater reactivity.

-

Alkylation Reactions: The compound can undergo alkylation at either nitrogen site, with different reactivity patterns expected for each.

-

Acylation Reactions: The primary amine group readily reacts with acyl chlorides, anhydrides, or carboxylic acids to form amides.

-

Coordination Chemistry: Both nitrogen atoms can coordinate with metal ions to form complexes, potentially useful in catalysis or materials science applications.

-

Protonation Reactions: Both amine groups can accept protons to form ammonium salts, with different pKa values expected for the primary and tertiary amine functions due to the electronic effects of the trifluoroethyl group.

The trifluoroethyl group's stability and unique electronic effects make (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine particularly interesting for applications requiring specific electronic or steric properties in chemical reactions.

Applications and Research Significance

Biological Applications

The biological applications of (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine are primarily influenced by its unique structure, particularly the presence of the trifluoroethyl group. Compounds containing trifluoroethyl groups are known to exhibit enhanced membrane permeability, making them valuable in biological studies.

While specific biological activity data for this exact compound is limited in the available literature, its structural features suggest potential applications in:

-

Enzyme Mechanism Studies: The compound's unique structure might make it useful for probing enzyme active sites or studying enzyme mechanisms, particularly where specific electronic or steric properties are required.

-

Cellular Interaction Studies: Its enhanced membrane permeability could make it valuable for investigating cellular uptake mechanisms or membrane interactions, potentially serving as a tool for studying biological transport processes.

-

Fluorine-Enhanced Pharmaceuticals: The trifluoroethyl group is a common motif in medicinal chemistry due to its ability to enhance metabolic stability and membrane permeability of drug candidates.

-

Biological Probes: The specific electronic and steric properties imparted by the trifluoroethyl group might make derivatives of this compound useful as biochemical probes for studying specific cellular processes.

These potential applications highlight the significance of (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine in advancing our understanding of biological systems and developing new research tools.

Synthetic Chemistry Applications

In synthetic chemistry, (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine offers several valuable applications:

-

Building Block in Organic Synthesis: The compound can serve as a specialized building block for the synthesis of more complex molecules, particularly those requiring the incorporation of a trifluoroethyl group alongside specific amine functionalities.

-

Ligand in Catalytic Systems: The presence of two different amine groups (primary and tertiary) with distinct electronic properties could make this compound useful as a ligand in catalytic systems, potentially offering unique selectivity or activity in organic transformations.

-

Fluorinated Derivatization Agent: The compound could be used to introduce fluorinated moieties into other molecules, leveraging the growing importance of fluorine in medicinal chemistry and materials science.

-

Specialized Reagent: In organic synthesis, this compound could serve as a nucleophilic reagent with distinct reactivity patterns due to its asymmetric structure and the electronic influence of the trifluoroethyl group.

These applications highlight the versatility of (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine as a tool in synthetic chemistry, where its unique structural and electronic properties can be leveraged to achieve specific chemical transformations.

Current Research Trends

Current research related to compounds like (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine appears to focus on several key areas:

-

Development of Efficient Trifluoroethylation Methods: Research on practical, catalyst-free methods for introducing trifluoroethyl groups to amines suggests ongoing interest in synthesizing compounds similar to our target molecule .

-

Exploration of Functional Group Tolerance: The research on trifluoroethylation reactions with "remarkable functional group tolerance" indicates a focus on expanding the scope of these reactions to accommodate diverse substrates .

-

Investigation of Reaction Mechanisms: There appears to be significant interest in understanding the mechanisms of trifluoroethylation reactions, as evidenced by discussions of reaction intermediates such as trifluoroacetaldehyde derivatives .

-

Structure-Activity Relationship Studies: The unique combination of functional groups in compounds like (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine makes them valuable for studying how structural modifications affect chemical and biological properties.

These research trends highlight the continuing importance of fluorinated compounds in various scientific fields and suggest that compounds like (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine will remain of interest for future investigations.

Related Compounds and Comparative Analysis

Structural Analogs

Several structural analogs of (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine exist, each with distinct properties and applications:

-

2,2,2-trifluoro-N-methylethanamine: This simpler analog, with molecular formula C3H6F3N and molecular weight 113.08 g/mol, lacks the aminoethyl group present in our target compound . Its CAS number is 2730-67-8, and it represents a structurally simpler relative with fewer functional groups .

-

Trifluoroethylated amines: Various other amine compounds containing the trifluoroethyl group would share some chemical and physical properties with our target compound, particularly those related to the electronic effects of the fluorine atoms.

-

Non-fluorinated analogs: Compounds with similar amine functionalities but lacking the trifluoroethyl group would exhibit significantly different electronic properties and biological behavior due to the absence of the electron-withdrawing fluorine atoms.

The following table compares some key features of these structural analogs:

Functional Comparison

The functional behavior of (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine compared to its structural analogs reveals important distinctions:

-

Basicity: The presence of the electron-withdrawing trifluoroethyl group likely reduces the basicity of the tertiary amine in our target compound compared to non-fluorinated analogs. This effect is consistent with observations in similar fluorinated amines, where the electron-withdrawing nature of fluorine atoms decreases electron density at nearby nitrogen atoms.

-

Nucleophilicity: The primary amine group in (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine would generally exhibit greater nucleophilicity than the tertiary amine, particularly due to the influence of the trifluoroethyl group on the tertiary nitrogen. This creates a differential reactivity that could be exploited in selective chemical transformations.

-

Membrane Permeability: The trifluoroethyl group enhances lipophilicity and membrane permeability compared to non-fluorinated analogs, making our target compound potentially more valuable for biological applications requiring cell membrane penetration.

-

Stability: Compounds containing trifluoroethyl groups often demonstrate enhanced stability against metabolic degradation compared to their non-fluorinated counterparts, a property that could be valuable in certain biological or pharmaceutical applications.

These functional differences highlight the unique properties of (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine and explain its potential value in specialized applications.

Structure-Activity Relationships

The structure-activity relationships involving (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine are influenced by several key structural features:

-

Trifluoroethyl Group: This group significantly affects the electronic properties of the molecule. The electron-withdrawing effect of the fluorine atoms influences the basicity and nucleophilicity of the adjacent nitrogen atom. In biological contexts, this group can enhance lipophilicity and membrane permeability.

-

Aminoethyl Chain: The presence of this chain creates spatial separation between the primary and tertiary amine functionalities, allowing for differential reactivity and potentially enabling the molecule to interact with biological targets in specific ways.

-

Methyl Substituent: This group contributes to the steric environment around the tertiary nitrogen and affects its accessibility in various chemical reactions.

Understanding these structure-activity relationships is crucial for predicting the compound's behavior in various applications and for designing related compounds with targeted properties. The unique combination of these structural features in (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine provides it with chemical behavior that distinguishes it from related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume